HP-228

Descripción general

Descripción

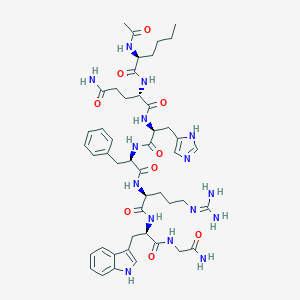

Este compuesto tiene una fórmula molecular de C45H63N15O8 y un peso molecular de 942.08 . Se utiliza principalmente en la investigación científica y ha demostrado un potencial en diversas aplicaciones biológicas y médicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

HP-228 se sintetiza mediante síntesis de péptidos en fase sólida, un método comúnmente utilizado para la producción de péptidos. La síntesis implica la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. Las condiciones de reacción típicas incluyen el uso de reactivos de acoplamiento como la N,N'-diisopropilcarbodiimida y el hidroxi-benzotriazol, junto con pasos de desprotección que utilizan ácido trifluoroacético .

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de péptidos en fase sólida. Esto incluiría la optimización de las condiciones de reacción, los pasos de purificación y las medidas de control de calidad para garantizar la consistencia y la pureza del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

HP-228 principalmente experimenta reacciones de formación y escisión de enlaces peptídicos. Típicamente no participa en reacciones de oxidación, reducción o sustitución debido a su naturaleza peptídica.

Reactivos y Condiciones Comunes

Reactivos de Acoplamiento: N,N'-diisopropilcarbodiimida, hidroxi-benzotriazol

Reactivos de Desprotección: Ácido trifluoroacético

Solventes: Dimetilsulfóxido, etanol, agua

Productos Principales Formados

El producto principal formado a partir de la síntesis de this compound es el propio heptapéptido. Durante la síntesis, se forman péptidos protegidos intermedios, que posteriormente se desprotegen para producir el producto final .

Aplicaciones Científicas De Investigación

Immunological Applications

HP-228 has been extensively studied for its immunomodulatory effects. Research indicates that it can inhibit the induction of nitric oxide synthase (iNOS) in vivo, which is crucial for managing inflammatory responses.

Case Study: Endotoxemia Model

- Objective : To assess the effect of this compound on nitric oxide production during endotoxemia.

- Method : Rats were administered E. coli lipopolysaccharide (LPS) with or without prior this compound treatment.

- Findings : this compound significantly reduced iNOS activity and nitric oxide production in treated rats compared to controls, suggesting its potential as a therapeutic agent for conditions involving excessive inflammation .

Respiratory Physiology

This compound has also been evaluated for its respiratory effects, particularly in combination with morphine.

Clinical Trial Overview

- Participants : Healthy young males.

- Design : Double-blind, placebo-controlled study assessing the effects of this compound on ventilation and hypoxic response.

- Results : this compound did not significantly alter respiratory function or hemodynamics but was noted to cause cutaneous flushing. Importantly, it did not enhance morphine-induced respiratory depression .

Treatment of Sexual Dysfunction

This compound has been identified as a potential treatment for sexual dysfunction, including erectile dysfunction.

Patent Overview

- Application : The compound is proposed to treat sexual arousal disorders by acting as a melanocortin receptor agonist.

- Mechanism : this compound enhances sexual function through its action on specific melanocortin receptors, particularly MC3R and MC4R .

Formulation Studies

Research has also focused on the formulation of this compound for enhanced delivery and efficacy.

Liposomal Formulation Study

- Objective : To evaluate the encapsulation stability and release characteristics of this compound in liposomal formulations.

- Method : The study assessed encapsulation efficiency using protamine to separate liposome-bound this compound from free peptide.

- Findings : The liposomal formulation demonstrated high encapsulation efficiency, suggesting potential for improved therapeutic delivery systems .

Data Summary Table

| Application Area | Key Findings | Study Type |

|---|---|---|

| Immunology | Inhibits iNOS induction; reduces nitric oxide levels | Animal model study |

| Respiratory Physiology | No significant impact on ventilation; flushing noted | Clinical trial |

| Sexual Dysfunction | Potential treatment via melanocortin receptor agonism | Patent application |

| Formulation | High encapsulation efficiency in liposomal delivery | Formulation study |

Mecanismo De Acción

HP-228 ejerce sus efectos inhibiendo la inducción de la óxido nítrico sintasa. Esta enzima es responsable de la producción de óxido nítrico, una molécula de señalización involucrada en varios procesos fisiológicos. Al inhibir esta enzima, this compound puede modular las respuestas inflamatorias y las funciones inmunitarias. Los objetivos moleculares y las vías involucradas incluyen la vía de señalización del óxido nítrico y la regulación de las citocinas .

Comparación Con Compuestos Similares

Compuestos Similares

HP-228: Ac-Nle-gln-his-D-phe-arg-D-trp-gly-NH2

GHRP-6: Péptido liberador de la hormona del crecimiento-6

MSH-B: Análogo de la hormona estimulante de los melanocitos

Singularidad

This compound es único en su inhibición específica de la inducción de la óxido nítrico sintasa, lo que lo distingue de otros péptidos como GHRP-6 y MSH-B. Si bien GHRP-6 está principalmente involucrado en la estimulación de la liberación de la hormona del crecimiento, y MSH-B se dirige a los receptores de melanocortina, la acción principal de this compound es sobre la vía del óxido nítrico .

Actividad Biológica

HP-228 is a synthetic heptapeptide that has garnered attention in pharmacological research due to its biological activity, particularly as an inhibitor of nitric oxide synthase (NOS). This compound is notable for its potential therapeutic applications in inflammatory conditions, where modulation of nitric oxide (NO) production is critical. The following sections detail the biological activity of this compound, supported by relevant data tables and case studies.

This compound primarily functions by inhibiting nitric oxide synthase, the enzyme responsible for converting L-arginine to nitric oxide. By reducing NO levels, this compound mitigates inflammatory responses and oxidative stress. This mechanism has been validated through various in vivo studies, indicating that this compound can effectively modulate biological reactions associated with inflammation.

Research Findings

Numerous studies have demonstrated the protective effects of this compound against myocardial damage during reperfusion. For instance, one study reported that this compound reduced tissue injury by approximately 50% during such events. Additionally, this compound has been shown to inhibit leukocyte migration, a crucial factor in the inflammatory response, suggesting its potential utility in treating conditions characterized by excessive inflammation.

Comparative Analysis with Other Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Acyclovir | Antiviral; inhibits viral DNA polymerase | Primarily used for viral infections; not anti-inflammatory |

| Valacyclovir | Prodrug of acyclovir; similar antiviral action | Improved bioavailability compared to acyclovir |

| L-NAME | Non-selective NOS inhibitor | Broader inhibition leading to more side effects |

| N(G)-monomethyl-L-arginine | Competitive NOS inhibitor | More potent but less selective than this compound |

This compound stands out due to its selective inhibition of NOS and its specific applications in reducing inflammation without significantly affecting other pathways. This selectivity may provide therapeutic advantages over broader inhibitors.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

-

Myocardial Protection Study :

- Objective : To assess the protective effects of this compound during myocardial ischemia-reperfusion.

- Findings : Administration of this compound resulted in a 50% reduction in myocardial tissue injury compared to control groups.

-

Inflammatory Response Modulation :

- Objective : To evaluate the impact of this compound on leukocyte migration.

- Findings : The compound significantly inhibited leukocyte migration in animal models, demonstrating its potential as an anti-inflammatory agent.

Future Directions

While current research underscores the therapeutic potential of this compound, further studies are warranted to explore its interactions with other drugs and biological systems. Understanding these interactions will be crucial for optimizing its use in clinical settings and ensuring safety profiles are maintained.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-acetamidohexanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H65N15O9/c1-3-4-14-33(57-27(2)63)42(67)59-35(17-18-39(48)64)44(69)62-38(22-30-24-52-26-56-30)46(71)60-36(20-28-11-6-5-7-12-28)45(70)58-34(16-10-19-53-47(50)51)43(68)61-37(41(66)55-25-40(49)65)21-29-23-54-32-15-9-8-13-31(29)32/h5-9,11-13,15,23-24,26,33-38,54H,3-4,10,14,16-22,25H2,1-2H3,(H2,48,64)(H2,49,65)(H,52,56)(H,55,66)(H,57,63)(H,58,70)(H,59,67)(H,60,71)(H,61,68)(H,62,69)(H4,50,51,53)/t33-,34-,35-,36+,37+,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKZNDVUBSEJJO-XAYNKGEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H65N15O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

984.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172617-89-9 | |

| Record name | HP-228 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172617899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HP-228 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VG23J6TWX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.